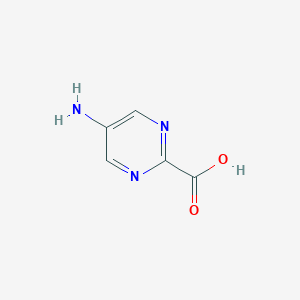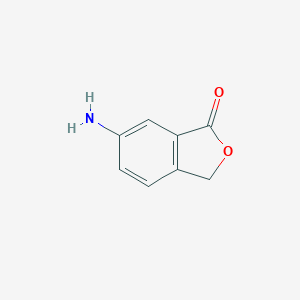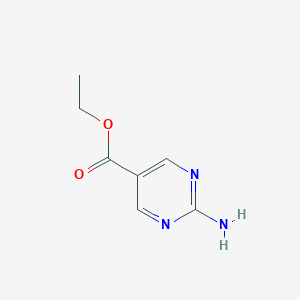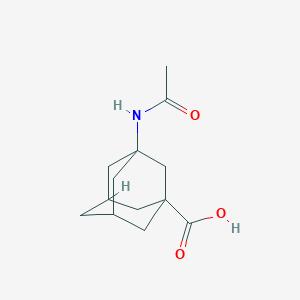
Acide 3-acétylamino-adamantane-1-carboxylique
Vue d'ensemble
Description
3-Acetylamino-adamantane-1-carboxylic acid is a unique chemical compound with the empirical formula C13H19NO3 . It has a molecular weight of 237.29 g/mol . The IUPAC name for this compound is 3-acetamidoadamantane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Acetylamino-adamantane-1-carboxylic acid can be represented by the SMILES stringCC(N[C@]1(C[C@]2([H])C3)C[C@]3(C(O)=O)CC@([H])C1)=O . The InChI representation is 1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17)/t9-,10+,12+,13- . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetylamino-adamantane-1-carboxylic acid include a molecular weight of 237.29 g/mol . It has a topological polar surface area of 66.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 237.13649347 g/mol . The compound has a complexity of 376 .Applications De Recherche Scientifique
Traitement des maladies neurologiques
L'adamantane et ses dérivés, y compris l'acide 3-acétylamino-adamantane-1-carboxylique, ont été introduits dans de nombreux médicaments pour la recherche clinique actuelle. Certains d'entre eux sont utilisés pour le traitement des maladies neurologiques .
Agents antiviraux
Ces composés ont également été utilisés comme agents antiviraux. La structure unique des dérivés de l'adamantane leur permet d'interférer avec le cycle de vie de certains virus .
Traitement du diabète de type 2
Les dérivés de l'adamantane ont été utilisés comme agents contre le diabète de type 2. Leurs propriétés chimiques uniques leur permettent d'interagir avec des cibles biologiques liées à cette maladie .
Développement de la chimie médicinale
Le groupe adamantyle a été utilisé dans de nombreuses recherches pertinentes pour développer la chimie médicinale .
Synthèse de nanoparticules
L'this compound peut être utilisé comme stabilisateur dans la synthèse de nanoparticules CoPt 3 monodispersées, hautement cristallines et de nanoparticules de platine poreuses .
Matériaux optoélectroniques
Ce composé peut être utilisé comme additif dans les réactions de polycondensation pour obtenir des polymères conjugués, qui sont des matériaux optoélectroniques potentiels .
Propriétés
IUPAC Name |
3-acetamidoadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMPXAYRLNNWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377846 | |
| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6240-00-2 | |
| Record name | 3-Acetylamino-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



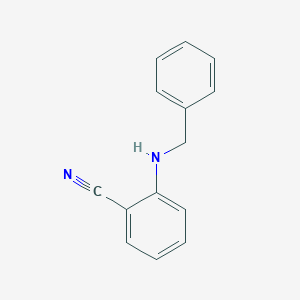

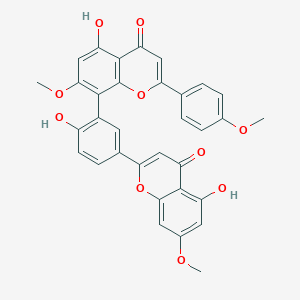

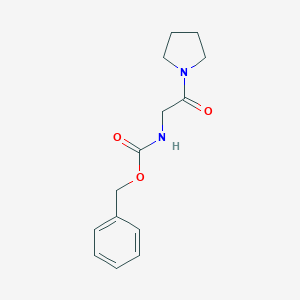

![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)
